2-(2-Chloro-4-fluorophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7ClFNS and a molecular weight of 203.66 g/mol . It is a solid compound that is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Chloro-4-fluorophenyl)ethanethioamide typically involves the reaction of 2-chloro-4-fluoroacetophenone with thioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dichloromethane . The product is then purified through crystallization or other purification techniques to obtain the desired compound in high yield.
Chemical Reactions Analysis
2-(2-Chloro-4-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)ethanethioamide is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-(2-Chloro-4-fluorophenyl)ethanethioamide can be compared with other similar compounds such as:
- 2-(4-Chloro-2-fluorophenyl)ethanamine
- 2-[(4-Fluorobenzyl)sulfonyl]ethanethioamide
- 2-[2-(Trifluoromethyl)phenoxy]ethanethioamide
These compounds share similar structural features but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNS/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGSTNBGSBXLKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381917 |
Source
|
Record name | 2-(2-chloro-4-fluorophenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-36-0 |
Source
|
Record name | 2-Chloro-4-fluorobenzeneethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306937-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-chloro-4-fluorophenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.